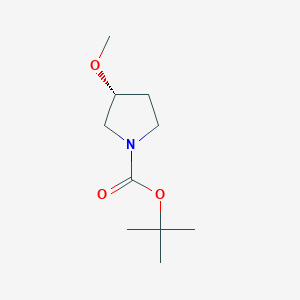

(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl (3R)-3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGLOKJPWGIJT-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is characterized by its pyrrolidine ring, a tert-butyl group, and a methoxy substituent. Its molecular formula is , and it possesses a molecular weight of approximately 197.28 g/mol. The compound's structure can be represented as follows:

The biological activity of (R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor or modulator of certain enzymes and receptors involved in metabolic pathways.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Effects

Several studies have highlighted the pharmacological effects of (R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate, including:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, warranting further investigation into its potential as an anticancer drug.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of (R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating promising antibacterial properties.

- Cancer Cell Proliferation : Research involving human cancer cell lines showed that treatment with the compound resulted in a 30% reduction in cell viability at concentrations of 100 µM after 48 hours. This suggests potential for further exploration in cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | Pyrrolidine ring, tert-butyl group | Antimicrobial, anticancer |

| (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | Enantiomer of the above | Reduced activity compared to R-enantiomer |

| Other pyrrolidine derivatives | Varies based on substituents | Variable biological activities |

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations :

- Electronic Effects: The methoxy group in the target compound donates electron density via resonance, stabilizing the pyrrolidine ring.

- Steric Effects : The 4-octylphenethyl group in the compound from increases hydrophobicity and steric hindrance, reducing reactivity in SN2 reactions compared to the smaller methoxy group.

Critical Insights :

- Hydrophilic groups (e.g., hydroxymethyl in CAS 1186654-76-1) enhance aqueous solubility, whereas methoxy groups balance lipophilicity for membrane permeability .

Research Implications

- Drug Design: The methoxy group in the target compound offers a balance of electronic modulation and metabolic stability, making it preferable over amino or iodinated derivatives in CNS-targeted drugs .

- Synthetic Scalability : High yields and mild reaction conditions (e.g., HCl/EtOAc) favor industrial-scale production of the target compound compared to analogs requiring hazardous reagents .

Métodos De Preparación

Catalytic Reduction Strategy

A widely employed method involves asymmetric hydrogenation of pyrrolidin-3-one precursors. For instance, pyrrolidin-3-one is reduced using chiral catalysts like Ru-BINAP complexes to yield (R)-3-hydroxypyrrolidine with high enantiomeric excess (ee > 98%). Subsequent Boc protection and methylation complete the synthesis:

Asymmetric Hydrogenation :

$$

\text{Pyrrolidin-3-one} \xrightarrow[\text{H}_2]{\text{Ru-(S)-BINAP}} (R)\text{-3-hydroxypyrrolidine}

$$

Reaction conditions: 50 atm H₂, 40°C, 24 hours.Boc Protection :

The amine is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine, yielding tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.Methylation :

The hydroxyl group is methylated via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, methanol) or direct alkylation (methyl iodide, NaH).

Yield : 85–90% over three steps.

Stereochemical Inversion via SN2 Substitution

Resolution of (S)-3-Hydroxypyrrolidine

This method leverages configuration inversion during nucleophilic substitution:

Synthesis of (S)-3-Hydroxypyrrolidine :

Racemic 3-hydroxypyrrolidine is resolved using chiral tartaric acid derivatives, isolating the (S)-enantiomer.Boc Protection :

The (S)-alcohol is protected to form tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate.SN2 Substitution :

The hydroxyl group is converted to a tosylate (TsCl, pyridine), followed by displacement with sodium methoxide:

$$

\text{(S)-Boc-3-tosylate} \xrightarrow{\text{NaOCH}_3} (R)\text{-Boc-3-methoxy}

$$

Yield : 75–80% after inversion.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Acetylation

Enzymatic methods offer high stereoselectivity. A racemic mixture of tert-butyl 3-hydroxypyrrolidine-1-carboxylate is subjected to lipase-mediated acetylation (e.g., Candida antarctica lipase B), selectively acetylating the (S)-enantiomer. The unreacted (R)-alcohol is isolated and methylated.

Conditions : Vinyl acetate as acyl donor, hexane solvent, 30°C.

Enantiomeric Excess : >99% ee for (R)-product.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–90 | 98–99 | Moderate | High |

| SN2 Inversion | 75–80 | 99 | Low | Moderate |

| Enzymatic Resolution | 70–75 | 99 | High | Low |

Key Observations :

- Asymmetric hydrogenation is optimal for large-scale production due to high yields and scalability.

- SN2 inversion suits small-scale synthesis but requires chiral resolution of intermediates.

- Enzymatic methods, while eco-friendly, face limitations in solvent compatibility and enzyme cost.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.